N-(Trifluoracetyl)daunorubicin

Übersicht

Beschreibung

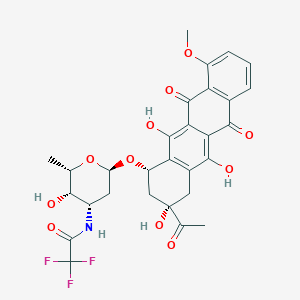

N-(Trifluoroacetyl)daunorubicin, also known as N-(Trifluoroacetyl)daunorubicin, is a useful research compound. Its molecular formula is C29H28F3NO11 and its molecular weight is 623.5 g/mol. The purity is usually 95%.

The exact mass of the compound N-(Trifluoroacetyl)daunorubicin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Aminoglycosides - Anthracyclines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(Trifluoroacetyl)daunorubicin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(Trifluoroacetyl)daunorubicin including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Krebstherapie

N-(Trifluoracetyl)daunorubicin: gehört zur Familie der Anthracyclin-Antibiotika, zu der auch Daunorubicin gehört. Diese Verbindungen sind potente Antikrebsmittel, aber ihre Anwendung ist aufgrund von Nebenwirkungen wie hoher Toxizität für gesunde Zellen und Kardiotoxizität begrenzt. Forscher haben untersucht, ob Daunorubicin modifiziert werden kann, um Derivate mit verbesserten Sicherheitsprofilen zu schaffen. Während die phosphorylierten Derivate von Daunorubicin relativ unerforscht bleiben, versprechen sie vielversprechend für eine zielgerichtete Krebstherapie .

Arzneimittelverabreichungssysteme

Die Trifluoracetylgruppe in This compound bietet einen einzigartigen Ansatzpunkt für die chemische Modifikation. Wissenschaftler haben untersucht, ob diese Verbindung als Baustein für Arzneimittelverabreichungssysteme verwendet werden kann. Durch Anbringen spezifischer Liganden oder Nanopartikel an die Trifluoracetylgruppe können Forscher die Arzneimittelverabreichung an Tumorgewebe verbessern, was die therapeutische Wirksamkeit erhöht und gleichzeitig Nebenwirkungen minimiert.

Bekämpfung von Arzneimittelresistenz

Arzneimittelresistenz stellt eine erhebliche Herausforderung in der Krebsbehandlung dar. Forscher erforschen neuartige Strategien, um Resistenzmechanismen zu überwinden. This compound-Derivate könnten dieses Problem möglicherweise angehen, indem sie selektiv resistente Krebszellen angreifen oder Effluxpumpen umgehen, die Arzneimittel aus Zellen ausstoßen. Die Untersuchung dieser Derivate könnte zu Durchbrüchen in der Überwindung von Multiresistenz führen .

Kardioprotektive Derivate

Angesichts der Kardiotoxizität, die mit Anthracyclinen verbunden ist, ist die Entwicklung kardioprotektiver Derivate von entscheidender Bedeutung. Forscher haben phosphorylierte Analoga von Daunorubicin synthetisiert, um die kardiotoxischen Wirkungen zu reduzieren und gleichzeitig die Antikrebsaktivität zu erhalten. This compound-Derivate könnten Teil dieser Bemühungen sein und ein Gleichgewicht zwischen Wirksamkeit und kardialer Sicherheit bieten .

Immunmodulation

Phosphorylierte Anthracyclin-Derivate können die Immunantwort beeinflussen. Durch die Modifizierung von Daunorubicin mit phosphorhaltigen Gruppen zielen Forscher darauf ab, immunmodulatorische Wirkungen zu verstärken. Diese Verbindungen könnten möglicherweise Immunzellen stimulieren, was zu einer besseren Tumorerkennung und immunvermittelten Zerstörung von Krebszellen führt .

Radiosensibilisierung

Die Kombination von Chemotherapie mit Strahlentherapie kann die Behandlungsergebnisse verbessern. Einige phosphorylierte Anthracyclin-Derivate zeigen radiosensibilisierende Eigenschaften. Forscher untersuchen, ob This compound-Derivate die Wirksamkeit der Strahlentherapie verbessern können, indem sie Krebszellen für strahleninduzierte Schäden sensibilisieren .

Zusammenfassend lässt sich sagen, dass This compound ein immenses Potenzial in diesen verschiedenen Anwendungen birgt. Weitere Forschungs- und klinische Studien sind erforderlich, um seine Fähigkeiten und Auswirkungen auf die Krebsbehandlung und Arzneimittelverabreichungssysteme vollständig zu erforschen. 🌟

Wirkmechanismus

Target of Action

N-(Trifluoroacetyl)daunorubicin, like its parent compound daunorubicin, primarily targets DNA and topoisomerase II . DNA is the genetic material of the cell, carrying the instructions for the development, functioning, growth, and reproduction of cells. Topoisomerase II is an enzyme that controls the changes in DNA structure by catalyzing the breaking and rejoining of the phosphodiester backbone of DNA strands during the normal cell cycle.

Mode of Action

N-(Trifluoroacetyl)daunorubicin interacts with DNA by intercalation between base pairs . This intercalation distorts the DNA structure, inhibiting the progression of the enzyme topoisomerase II . By stabilizing the DNA-topoisomerase II complex, it prevents the religation portion of the ligation-religation reaction that topoisomerase II catalyzes during the cell cycle . This results in DNA damage and cell death.

Biochemical Pathways

The primary biochemical pathway affected by N-(Trifluoroacetyl)daunorubicin is the DNA replication and transcription process . By intercalating into DNA and inhibiting topoisomerase II, it disrupts the normal function of these processes, leading to cell death .

Pharmacokinetics

Daunorubicin, its parent compound, is known to have significant inter-individual variability in its pharmacokinetics . It is extensively metabolized in the liver and other tissues, with daunorubicinol being a major metabolite . The clearance and volume of distribution of daunorubicin are influenced by factors such as obesity, body composition, and genetic polymorphisms .

Result of Action

The primary result of N-(Trifluoroacetyl)daunorubicin’s action is cell death . By interfering with DNA structure and function, it induces cytotoxic effects, leading to the death of cancer cells .

Safety and Hazards

Daunorubicin is toxic if swallowed and is suspected of causing genetic defects, causing cancer, and damaging fertility or the unborn child . It is recommended that daunorubicin be administered only by physicians who are experienced in leukemia chemotherapy and in facilities with laboratory and supportive resources adequate to monitor drug tolerance and protect and maintain a patient compromised by drug toxicity .

Zukünftige Richtungen

There is ongoing research into the modification of anthracyclines, including daunorubicin, to synthesize drugs free of the disadvantages of high toxicity for healthy cells, rapid accumulation in the body, and the development of multiple drug resistance of cancer cells . The preparation of their phosphorylated derivatives is one area that has been very poorly studied .

Eigenschaften

IUPAC Name |

N-[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28F3NO11/c1-10-22(35)14(33-27(40)29(30,31)32)7-17(43-10)44-16-9-28(41,11(2)34)8-13-19(16)26(39)21-20(24(13)37)23(36)12-5-4-6-15(42-3)18(12)25(21)38/h4-6,10,14,16-17,22,35,37,39,41H,7-9H2,1-3H3,(H,33,40)/t10-,14-,16-,17-,22+,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOASREXNXKOKBP-HWJSKKJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28F3NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50949278 | |

| Record name | 3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-[(2,2,2-trifluoro-1-hydroxyethylidene)amino]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50949278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

623.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26388-52-3 | |

| Record name | Trifluoroacetyldaunomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026388523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-[(2,2,2-trifluoro-1-hydroxyethylidene)amino]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50949278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

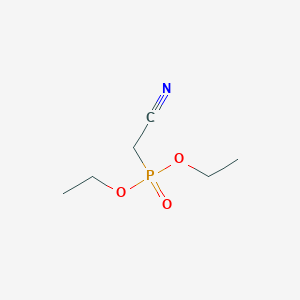

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does modifying the 9-acyl substituent of N-(Trifluoroacetyl)daunorubicin affect its antitumor activity?

A1: Research suggests that modifications at the 9-acyl position of N-(Trifluoroacetyl)daunorubicin can significantly influence its antitumor activity. For instance, while the 9-formyl analogue (compound 23) demonstrated comparable activity to the parent compound against P388 leukemia in mice, the C-alkylated analogues displayed reduced activity. [] This highlights the importance of the 9-acyl substituent in determining the compound's biological activity.

Q2: What are the synthetic strategies employed to introduce novel substituents at the 9-position of N-(Trifluoroacetyl)daunorubicin?

A2: Several synthetic approaches have been explored to introduce novel 9-acyl substituents. One method involves reacting the lithium enolate of N-(Trifluoroacetyl)daunorubicin with alkylating agents. [] While reactions with methyl iodide yielded the 9-propionyl and 9-isobutyryl derivatives cleanly, other alkylating agents required hexamethylphosphoramide as a cosolvent and resulted in mixtures of products. Additionally, researchers successfully synthesized a 9-formyl analogue via NaIO4 cleavage of 13-dihydroadriamycin. [] These diverse strategies allow for the exploration of a wider range of structural modifications and their impact on biological activity.

Q3: Have spin-labeled analogues of N-(Trifluoroacetyl)daunorubicin been synthesized, and what is their significance?

A3: Yes, researchers have successfully synthesized novel spin-labeled N-(Trifluoroacetyl)daunorubicin analogues. [, ] These analogues incorporate a spin label, a stable radical species, into the N-(Trifluoroacetyl)daunorubicin structure. This modification allows for the use of electron paramagnetic resonance (EPR) spectroscopy to study the interactions of these compounds with biological systems, such as their binding to DNA or their cellular uptake.

Q4: What challenges were encountered during the synthesis of N-(Trifluoroacetyl)daunorubicin derivatives, and how were they addressed?

A4: The synthesis of N-(Trifluoroacetyl)daunorubicin analogues presented some challenges. For example, reactions of N-(Trifluoroacetyl)-14-iododaunorubicin with thiols led to undesired redox reactions instead of the intended thiol substitution. To circumvent this, researchers employed N-(Trifluoroacetyl)-14-bromodaunorubicin, which successfully yielded the desired 14-thia analogues. [] This highlights the importance of carefully considering the reactivity of the starting materials and reaction conditions when synthesizing these complex molecules.

Q5: What is the significance of developing thia and selena analogues of N-(Trifluoroacetyl)daunorubicin?

A5: The development of 14-thia and 14-selena analogues of N-(Trifluoroacetyl)daunorubicin aimed to investigate the impact of replacing the oxygen atom at the 14-position with sulfur or selenium on the compound's biological activity. This modification influenced both DNA-binding properties and in vivo antitumor activity. Notably, some thiaadriamycin analogues exhibited DNA-binding comparable to Adriamycin itself, while the N-(Trifluoroacetyl)-14-phenyl-14-selenaadriamycin demonstrated promising in vivo activity against murine L1210 leukemia. [] This underscores the potential of exploring such structural modifications to identify more potent and selective antitumor agents.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2R,4S,5R,8S,9R,12R,13R)-1,5,9-Trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecane-2,10-diol](/img/structure/B130971.png)

![rac-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-yl)ethyl]propanamide](/img/structure/B130979.png)